molecular formula C8H11N3OS B1305225 4-Methoxyphenylthiosemicarbazide CAS No. 7382-39-0

4-Methoxyphenylthiosemicarbazide

Cat. No. B1305225
CAS RN: 7382-39-0
M. Wt: 197.26 g/mol
InChI Key: IVPLWVYHXOWMRG-UHFFFAOYSA-N
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Description

4-Methoxyphenylthiosemicarbazide is a chemical compound that is part of a broader class of thiosemicarbazides, which are known for their diverse range of biological activities. The methoxy group attached to the phenyl ring distinguishes it from other thiosemicarbazides and may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of derivatives related to 4-Methoxyphenylthiosemicarbazide has been explored in various studies. For instance, the synthesis of 4-methylthiosemicarbazide derivatives has been achieved through the reaction with benzil, with the reaction conditions playing a crucial role in determining the condensation product formed . Similarly, the synthesis of 4-(3-methoxyphenyl)-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone, which includes a methoxyphenyl group, was performed using a two-step procedure involving condensation and intramolecular cyclization . These methods highlight the versatility of thiosemicarbazides and their derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of synthesized compounds related to 4-Methoxyphenylthiosemicarbazide have been characterized using various spectroscopic techniques. X-ray diffraction techniques have been employed to confirm the structures of certain derivatives, providing insight into their molecular conformations and supramolecular contacts . The presence of the methoxy group is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of compounds similar to 4-Methoxyphenylthiosemicarbazide has been studied through various chemical reactions. For example, the oxidation of selenosemicarbazides by atmospheric oxygen or hydrogen peroxide has been shown to yield corresponding diselenides or elimination products . Additionally, alkylation reactions have been used to form selenides . These reactions demonstrate the potential for functionalization and diversification of the thiosemicarbazide core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenylthiosemicarbazide derivatives have been inferred from related compounds. The antioxidant activity of certain derivatives has been screened, with some showing higher activity than ascorbic acid . Anticancer activity has also been tested, with some compounds exhibiting cytotoxicity against specific cancer cell lines . These properties suggest that 4-Methoxyphenylthiosemicarbazide and its derivatives could have significant applications in medicinal chemistry.

Scientific Research Applications

Pharmaceutical Potential

A novel compound, 4-(4-methoxyphenyl)-1-{[2-(4-nitrophenoxymethyl)-benzimidazol-1-yl]methyl}-carbonylthiosemicarbazide, with potential pharmaceutical applications was synthesized and structurally analyzed using various techniques including NMR. This study provides insights into the potential pharmaceutical applications of compounds related to 4-Methoxyphenylthiosemicarbazide (S. Xin, 2013).

Antitumor Agents

New Schiff bases of hydroxysemicarbazide were synthesized and tested against L1210 murine leukemia cells. Several of these bases demonstrated higher inhibitory activities than hydroxyurea, a drug used for treating cancers, indicating the potential of 4-Methoxyphenylthiosemicarbazide derivatives as antitumor agents (S. Ren et al., 2002).

Antibiotic Activity

Research on acyl and acylthiosemicarbazides, including 4-methoxyphenylthiosemicarbazide derivatives, revealed their antifungal and antibacterial properties. The study highlights the importance of molecular structure in determining the effectiveness of these compounds as antibiotics (R. Barbosa et al., 1990).

Cholinesterase Inhibitors

A study explored the enzymatic potential of triazoles derived from 4-methoxybenzoic acid, demonstrating significant cholinesterase inhibitory potential. This suggests the use of 4-Methoxyphenylthiosemicarbazide derivatives in developing treatments for conditions like Alzheimer's disease (M. Arfan et al., 2018).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, including thiosemicarbazide derivatives, exhibited significant antioxidant and anticancer activities. This research provides a foundation for the development of new cancer therapies based on these compounds (I. Tumosienė et al., 2020).

Copper(II) Complexes with Antibacterial Properties

Copper(II) complexes of thiosemicarbazones derived from 4-methoxybenzaldehyde showed potential antibacterial and antifungal properties. These findings indicate the therapeutic potential of metal complexes with 4-Methoxyphenylthiosemicarbazide (R. Agarwal et al., 2006).

properties

IUPAC Name

(4-methoxyanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLWVYHXOWMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385073
Record name 4-methoxyphenylthiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenylthiosemicarbazide

CAS RN

7382-39-0
Record name 4-methoxyphenylthiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Bakherad, M Mohammadi-Khanaposhtani… - Journal of Molecular …, 2019 - Elsevier
… Moreover, 4-methoxyphenylthiosemicarbazide derivatives except for compound 10g were more potent than their 4-dimethylaminophenylthiosemicarbazide analogs (compounds 10f, 10i…
Number of citations: 27 www.sciencedirect.com
AI Matesanz, C Hernandez, J Perles… - Journal of Organometallic …, 2016 - Elsevier
… An ethanolic solution of 4-methoxyphenylthiosemicarbazide was added dropwise with constant stirring to an ethanolic solution of 4-methoxyphenylisothiocyanate. The reaction mixture …
Number of citations: 8 www.sciencedirect.com
Z Fallah, M Tajbakhsh, M Alikhani, B Larijani… - Journal of Molecular …, 2022 - Elsevier
… the highest activities obtained by 4-methoxyphenylthiosemicarbazide derivatives 140 h, 140f… Moreover, 4-methoxyphenylthiosemicarbazide derivatives except for 2,4-dichloro derivative …
Number of citations: 41 www.sciencedirect.com
A Sharma, R Dubey, R Bhupal, P Patel, SK Verma… - Molecular Diversity, 2023 - Springer
… Among synthesized derivatives, 4-methoxyphenylthiosemicarbazide derivatives were found to have the most potent inhibitory activity. The detailed SAR studies of these derivatives are …
Number of citations: 4 link.springer.com
G Varvounis - Advances in Heterocyclic Chemistry, 2009 - Elsevier
… Progesterone 156 reacted with 4-methoxyphenylthiosemicarbazide 157 in refluxing ethanol containing triethylamine to afford, after neutralization with dilute hydrochloric acid, the …
Number of citations: 60 www.sciencedirect.com
AN Ayyash - Iraqi Journal of Science, 2020 - ijs.uobaghdad.edu.iq
Synthesis of new heterocyclic compounds containing four five-membered rings together was the main goal of this work. The new derivatives of [tetrakis (1, 2, 4-triazole/1, 3, 4-thiadiazole/…
Number of citations: 3 www.ijs.uobaghdad.edu.iq
AR Farghaly, N Haider, DH Lee - Journal of Heterocyclic …, 2012 - Wiley Online Library
A series of new indolyl‐1,3,4‐oxadiazole derivatives 3, 4, 5, 6, 7 and 10, indolyl‐1,2,4‐triazole derivatives 14 and 15 was prepared, using 1‐(4‐methoxybenzyl)‐1H‐indole‐3‐…
Number of citations: 11 onlinelibrary.wiley.com

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